REACTION_CXSMILES
|
C([O:3][C:4](=[O:24])[C:5]([NH:20]C(=O)C)([CH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=1)C(OCC)=O)C.C(NC(C(OCC)=O)C(OCC)=O)(=O)C.BrCC1C=CC(C#N)=CC=1.[O-]CC.[Na+].[ClH:54]>C(O)(=O)C>[ClH:54].[C:18]([C:15]1[CH:14]=[CH:13][C:12]([CH2:11][CH:5]([C:4]([OH:24])=[O:3])[NH2:20])=[CH:17][CH:16]=1)#[N:19] |f:3.4,7.8|
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CC1=CC=C(C=C1)C#N)NC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
1.28 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.64 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture cooled to +5° C.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down in vacuo
|
Type
|
WASH
|
Details
|
The residue was intensively washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
92.9 g (58% of theory) of colourless crystals were obtained
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(#N)C1=CC=C(C=C1)CC(N)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |